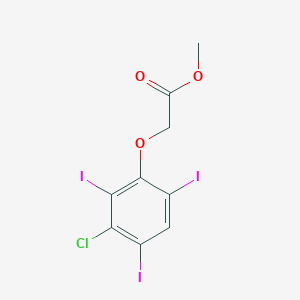
Acetic acid, (3-chloro-2,4,6-triiodophenoxy)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (3-chloro-2,4,6-triiodophenoxy)-, methyl ester is an organic compound that belongs to the class of phenoxy acetic acid derivatives. This compound is characterized by the presence of a phenoxy group substituted with chlorine and iodine atoms, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3-chloro-2,4,6-triiodophenoxy)-, methyl ester typically involves the esterification of the corresponding phenoxy acetic acid derivative. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and iodine atoms on the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new phenoxy derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (3-chloro-2,4,6-triiodophenoxy)-, methyl ester is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, (3-chloro-2,4,6-triiodophenoxy)-, methyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester functional group can undergo hydrolysis, releasing the active phenoxy acetic acid derivative, which then exerts its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, (2,4,6-triiodophenoxy)-, methyl ester
- Acetic acid, (3-chloro-4,6-diiodophenoxy)-, methyl ester
- Acetic acid, (3-bromo-2,4,6-triiodophenoxy)-, methyl ester
Uniqueness
Acetic acid, (3-chloro-2,4,6-triiodophenoxy)-, methyl ester is unique due to the specific arrangement of chlorine and iodine atoms on the phenoxy group. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Biologische Aktivität
Acetic acid, (3-chloro-2,4,6-triiodophenoxy)-, methyl ester (CAS Number: 646054-41-3) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H6ClI3O3
- Molecular Weight : 578.31 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the triiodophenoxy group. This structure is known to interact with biological systems in several ways:
- Antimicrobial Activity : The halogenated phenolic compounds often exhibit antimicrobial properties. Studies suggest that the presence of iodine can enhance the antibacterial efficacy against various pathogens by disrupting cellular membranes and inhibiting vital enzymatic processes.
- Anticancer Properties : Research indicates that compounds with similar structures may induce apoptosis in cancer cells. The mechanism typically involves the activation of caspases and the modulation of cell cycle regulators.
- Anti-inflammatory Effects : Compounds containing phenolic groups are known for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
Antimicrobial Activity
A study conducted by Hainfeld et al. demonstrated that derivatives of triiodophenol exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The study highlighted the potential use of such compounds in developing new antimicrobial agents .
Anticancer Activity
In a screening project for anticancer agents, compounds structurally related to this compound were tested for their ability to inhibit tumor growth in murine models. Results indicated a dose-dependent response where higher concentrations led to significant tumor regression .
Anti-inflammatory Effects
Research has shown that phenolic compounds can modulate inflammatory pathways. A recent study found that acetic acid derivatives reduced the expression of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in conditions like arthritis .
Data Table: Summary of Biological Activities
Eigenschaften
CAS-Nummer |
646054-41-3 |
|---|---|
Molekularformel |
C9H6ClI3O3 |
Molekulargewicht |
578.31 g/mol |
IUPAC-Name |
methyl 2-(3-chloro-2,4,6-triiodophenoxy)acetate |
InChI |
InChI=1S/C9H6ClI3O3/c1-15-6(14)3-16-9-5(12)2-4(11)7(10)8(9)13/h2H,3H2,1H3 |
InChI-Schlüssel |
XJPKLZCQLJLRST-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COC1=C(C(=C(C=C1I)I)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















